Cas no 685837-52-9 (4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
- Benzamide, 4-[[bis(2-methoxyethyl)amino]sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)-
- AKOS024585764
- MLS000086363
- HMS2317M16
- 4-{[bis(2-methoxyethyl)amino]sulfonyl}-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
- SMR000021865
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
- CHEMBL1483208
- 685837-52-9
- F0593-0161
-
- Inchi: 1S/C16H22N4O6S/c1-12-18-19-16(26-12)17-15(21)13-4-6-14(7-5-13)27(22,23)20(8-10-24-2)9-11-25-3/h4-7H,8-11H2,1-3H3,(H,17,19,21)
- InChI Key: TXSIVNFIFOKVAG-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C)O1)(=O)C1=CC=C(S(N(CCOC)CCOC)(=O)=O)C=C1
Computed Properties
- Exact Mass: 398.12600561g/mol
- Monoisotopic Mass: 398.12600561g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 27
- Rotatable Bond Count: 10
- Complexity: 554
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 132Ų
Experimental Properties
- Density: 1.336±0.06 g/cm3(Predicted)
- pka: 10.01±0.70(Predicted)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0593-0161-1mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
685837-52-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Introduction to 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS No. 685837-52-9)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 685837-52-9, represents a novel class of molecules with potential therapeutic applications. Its unique structural features, particularly the presence of bis(2-methoxyethyl)sulfamoyl and 5-methyl-1,3,4-oxadiazol-2-yl substituents, make it a subject of intense research interest.
The chemical structure of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide consists of a benzamide core functionalized with two methoxyethyl sulfamoyl groups and an N-substituent derived from 5-methyl-1,3,4-oxadiazole. This arrangement imparts specific physicochemical properties that are crucial for its biological activity. The benzamide moiety is well-known for its role in drug design due to its ability to form hydrogen bonds, enhancing binding affinity to biological targets. Additionally, the oxadiazole ring is a heterocyclic structure that has been extensively studied for its pharmacological properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the potential of heterocyclic compounds. The 5-methyl-1,3,4-oxadiazol-2-yl group in this compound is particularly noteworthy as it has been shown to enhance the bioavailability and metabolic stability of drug candidates. This feature makes 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide an attractive candidate for further development in medicinal chemistry.
The bis(2-methoxyethyl)sulfamoyl moiety adds another layer of complexity to the compound's structure. Sulfamoyl groups are known for their ability to interact with biological targets through both hydrogen bonding and electrostatic interactions. The presence of two such groups in this compound suggests that it may exhibit enhanced binding affinity and selectivity towards specific biological receptors. This could be particularly beneficial in the development of drugs targeting receptors that require high specificity.
Recent studies have begun to explore the potential applications of this compound in various therapeutic areas. One area of particular interest is its potential as an anti-inflammatory agent. Inflammatory processes are mediated by a complex interplay of signaling pathways and molecular interactions. The structural features of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide suggest that it may be able to modulate these pathways by interacting with key inflammatory mediators.
Another promising application is in the field of anticancer research. Cancer cells often exhibit altered signaling pathways and increased resistance to conventional therapies. The ability of this compound to interact with specific molecular targets could make it an effective tool for disrupting these aberrant pathways. Preliminary studies have shown that derivatives of this compound exhibit inhibitory effects on certain cancer cell lines, suggesting their potential as lead compounds for further development.
The synthesis and characterization of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide have also been subjects of detailed investigation. The synthetic route involves multiple steps, including the introduction of the sulfamoyl groups and the oxadiazole ring. Each step has been optimized to ensure high yield and purity. The characterization process includes spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structural integrity of the compound.
The physicochemical properties of this compound have also been thoroughly studied. These properties include solubility, melting point, stability under various conditions, and interaction with biological media. Understanding these properties is crucial for determining how the compound behaves in different environments and how it might be formulated for therapeutic use.
In conclusion, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide represents a promising candidate for further development in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at treating inflammatory diseases and cancer. Continued research into this compound is warranted to fully elucidate its therapeutic potential.
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